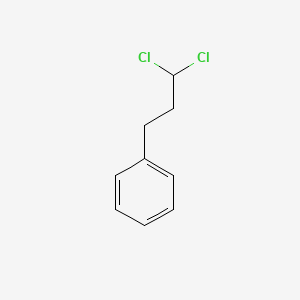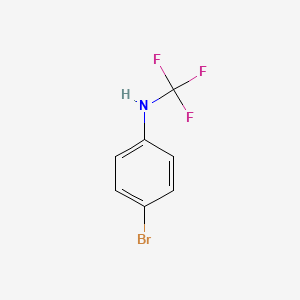
3,3-Dichloropropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloropropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two chlorine atoms and a propyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloropropylbenzene can be synthesized through several methods. One common method involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Another method involves the chlorination of propylbenzene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction results in the substitution of hydrogen atoms on the propyl group with chlorine atoms.
Industrial Production Methods
In industrial settings, dichloropropylbenzene is often produced through the Friedel-Crafts alkylation of benzene with propyl chloride. This method is preferred due to its high yield and efficiency. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
Dichloropropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of dichloropropylbenzene can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of propylbenzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Propylbenzene.
Substitution: Nitropropylbenzene or other substituted derivatives.
Aplicaciones Científicas De Investigación
Dichloropropylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to the effects of chlorinated aromatic hydrocarbons on biological systems.
Medicine: Research on dichloropropylbenzene includes its potential use in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, solvents, and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dichloropropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine atom.
Dichlorobenzene: Benzene ring with two chlorine atoms in different positions (ortho, meta, or para).
Propylbenzene: Benzene ring with a propyl group.
Uniqueness
Dichloropropylbenzene is unique due to the presence of both chlorine atoms and a propyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like chlorobenzene or propylbenzene. The presence of chlorine atoms enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
54870-22-3 |
|---|---|
Fórmula molecular |
C9H10Cl2 |
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
3,3-dichloropropylbenzene |
InChI |
InChI=1S/C9H10Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
GUYHQZNNAAQUTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)

![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)


![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)



